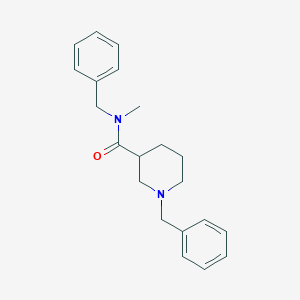
1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine, also known as R-1479, is a synthetic compound that belongs to the piperazine class of drugs. It has been extensively studied for its potential use in the treatment of viral infections, including influenza and hepatitis C. In
Wirkmechanismus
1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine inhibits viral replication by binding to the active site of the viral RNA polymerase and preventing the elongation of the viral RNA chain. This results in the inhibition of viral replication and the production of infectious virions.
Biochemical and Physiological Effects
1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. In addition, 1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine has been shown to have a low potential for drug-drug interactions, making it an attractive candidate for combination therapies.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine has several advantages for use in lab experiments, including its high potency and specificity for viral RNA polymerase. However, its relatively high cost and limited availability may be a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for the development of 1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine and related compounds. One potential direction is the optimization of the compound's pharmacokinetic properties, such as its bioavailability and half-life. In addition, the development of combination therapies that include 1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine and other antiviral agents may enhance its efficacy against viral infections. Finally, further studies are needed to fully understand the mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine and its potential for the treatment of other viral infections.
Synthesemethoden
The synthesis of 1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine involves several steps, including the reaction of 2,3-dimethoxybenzoyl chloride with phenylacetic acid in the presence of a base, followed by the reaction of the resulting acid chloride with piperazine. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine has been extensively studied for its antiviral properties, particularly against influenza and hepatitis C viruses. In vitro studies have shown that 1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine inhibits the replication of these viruses by targeting the viral RNA polymerase, which is essential for viral replication. In addition, 1-(2,3-Dimethoxybenzoyl)-4-(phenylacetyl)piperazine has been shown to have activity against other RNA viruses, including respiratory syncytial virus and Ebola virus.
Eigenschaften
Molekularformel |
C21H24N2O4 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-10-6-9-17(20(18)27-2)21(25)23-13-11-22(12-14-23)19(24)15-16-7-4-3-5-8-16/h3-10H,11-15H2,1-2H3 |
InChI-Schlüssel |
ONJSZGIKYHGRRX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B246857.png)
![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)





![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)
![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)